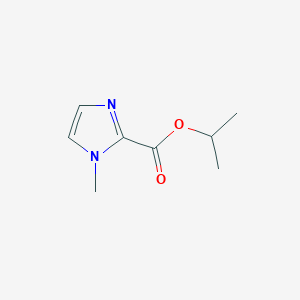

Isopropyl 1-methyl-1H-imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 1-methyl-1H-imidazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Isopropyl 1-methyl-1H-imidazole-2-carboxylate is an organic compound characterized by its imidazole ring structure, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : Approximately 168.20 g/mol

- Structure : The compound features an imidazole ring with an isopropyl group and a carboxylate functional group, contributing to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access. This interaction can influence various biochemical pathways, making these compounds potential candidates for drug development.

- Receptor Binding : The imidazole moiety is known to interact with histamine receptors and other cellular targets, which can modulate physiological responses and contribute to therapeutic effects .

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, acting as an intermediate in the synthesis of pharmaceuticals targeting viral infections.

- Antibacterial and Antifungal Activity : Similar imidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies and Research Findings

-

Antiviral Activity Assessment :

- In a study focusing on imidazole derivatives, this compound was evaluated for its ability to inhibit viral replication. Results indicated promising activity against certain viral strains, suggesting further exploration in antiviral drug development.

-

Enzyme Interaction Studies :

- Research on the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor. For instance, it was shown to inhibit enzymes involved in metabolic pathways crucial for pathogen survival.

-

Comparative Analysis with Other Imidazole Derivatives :

- A comparative study highlighted the unique properties of this compound against other derivatives. Table 1 summarizes the biological activities of several related compounds:

| Compound Name | Antiviral Activity | Antibacterial Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Moderate | Moderate | TBD |

| 5-Iodo-2-isopropyl-1-methyl-1H-imidazole | High | High | 1.9 |

| 1-Methyl-1H-imidazole | Low | Moderate | TBD |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H12N2O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 82998-18-3

- Structure : IMIC features an imidazole ring, which is crucial for its biological activity and reactivity in synthetic pathways.

Applications in Organic Synthesis

IMIC serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Synthesis of Imidazole Derivatives : IMIC is utilized to produce more complex imidazole derivatives, which are important in pharmaceuticals and agrochemicals. The functional groups on the imidazole ring can be modified to enhance biological activity or selectivity.

- Reagent in Chemical Reactions : It acts as a reagent in various reactions, including acylation and alkylation processes, due to its nucleophilic properties.

Medicinal Chemistry

IMIC has shown promise in the development of pharmaceutical agents:

- Antiviral Activity : Research indicates that imidazole derivatives exhibit antiviral properties. For instance, derivatives of IMIC have been explored as potential inhibitors of viral enzymes, such as HIV integrase, which is crucial for the viral life cycle .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The modification of IMIC has led to compounds that demonstrate cytotoxic effects against various cancer cell lines.

Material Science

IMIC is also being investigated for its applications in material science:

- Nanocomposites : A notable study demonstrated the surface modification of titanium dioxide nanoparticles with IMIC, significantly improving their physicochemical properties. This enhancement makes them suitable fillers in polylactic acid composites, which are used in biodegradable materials .

Case Study 1: Antiviral Activity

A study published in Molecules highlighted the synthesis of novel imidazole derivatives based on IMIC that effectively inhibited HIV integrase with IC50 values ranging from 12.41 to 47.44 μM. The structural optimization of these compounds led to enhanced binding interactions with the target enzyme, showcasing their potential as antiviral agents .

Case Study 2: Nanocomposite Development

Research focused on the modification of titanium dioxide nanoparticles with IMIC revealed improved dispersion and compatibility within polylactic acid matrices. This study illustrated how surface functionalization could enhance the mechanical properties and thermal stability of nanocomposites, paving the way for more sustainable material applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for imidazole derivatives | Essential for producing complex organic compounds |

| Medicinal Chemistry | Antiviral and anticancer agent development | Effective against HIV integrase; potential anticancer activity |

| Material Science | Filler in biodegradable composites | Improved properties when modified with IMIC |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reagents/Conditions :

-

Product : 1-Methyl-1H-imidazole-2-carboxylic acid.

-

Mechanism : Nucleophilic acyl substitution, with hydroxide or water acting as the nucleophile.

Transesterification

The isopropyl group can be replaced by other alcohols via acid- or base-catalyzed transesterification.

-

Reagents/Conditions :

-

Product : Methyl or ethyl 1-methyl-1H-imidazole-2-carboxylate.

Nucleophilic Substitution at the Ester Group

The ester can react with amines to form amides, leveraging the reactivity of the carbonyl group.

-

Reagents/Conditions :

-

Product : 1-Methyl-1H-imidazole-2-carboxamide derivatives.

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring can undergo electrophilic substitution, though the ester group at position 2 may direct reactivity.

-

Halogenation :

-

Nitration :

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

-

Reagents/Conditions :

-

Product : 2-(Hydroxymethyl)-1-methyl-1H-imidazole.

Cross-Coupling Reactions

The imidazole ring may participate in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, if a halogen substituent is introduced.

-

Example Pathway :

-

Product : 4-Aryl-1-methyl-1H-imidazole-2-carboxylate derivatives.

Cycloaddition and Multicomponent Reactions

Imidazole esters are precursors in multicomponent syntheses of fused heterocycles.

-

Example : React with aldehydes and amines to form imidazopyridine derivatives under microwave irradiation .

Mechanistic Insights

Eigenschaften

IUPAC Name |

propan-2-yl 1-methylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-9-4-5-10(7)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNHBSPQQLNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=CN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.